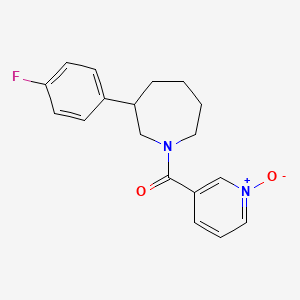

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide

Description

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-17-8-6-14(7-9-17)15-4-1-2-10-20(12-15)18(22)16-5-3-11-21(23)13-16/h3,5-9,11,13,15H,1-2,4,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXCOQPSTLHIIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=C[N+](=CC=C3)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common approach is the reaction of 4-fluorobenzylamine with azepanone under specific conditions to form the azepane ring. This intermediate is then reacted with pyridine 1-oxide in the presence of a coupling agent to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be further oxidized under strong oxidizing conditions.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under

Biological Activity

3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyridine 1-oxide moiety, an azepane ring, and a fluorophenyl substituent, which may influence its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyridine ring that can undergo various chemical transformations.

- An azepane ring , which contributes to its three-dimensional structure.

- A 4-fluorophenyl group , which enhances lipophilicity and may affect binding interactions with proteins.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4-fluorobenzylamine with azepanone, followed by coupling with pyridine 1-oxide. This approach allows for the construction of the azepane ring and subsequent functionalization to yield the target compound .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing a pyridine core have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds demonstrated apoptosis induction and cytotoxicity comparable to established chemotherapeutics such as bleomycin .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory activities. For example, certain derivatives displayed potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for these compounds ranged from 5.40 μM for COX-1 to significantly lower values for COX-2, indicating selective inhibition that could lead to reduced side effects compared to non-selective NSAIDs .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Interaction with specific molecular targets such as enzymes or receptors.

- The fluorophenyl group may engage in hydrophobic interactions within protein binding sites.

- The azepane and pyridine rings can form hydrogen bonds, enhancing binding affinity and specificity .

Case Study 1: Anticancer Activity Evaluation

In a controlled study, derivatives of this compound were tested against several cancer cell lines. The results showed that modifications to the azepane ring significantly impacted cytotoxicity levels. Compounds with increased steric hindrance exhibited enhanced activity due to improved binding interactions with target proteins involved in cell proliferation .

Case Study 2: Anti-inflammatory Screening

Another study focused on the anti-inflammatory potential of related compounds. The evaluation involved assessing their ability to inhibit COX enzymes in vitro. The most effective compounds demonstrated IC50 values lower than those of standard anti-inflammatory drugs, suggesting a promising therapeutic profile for future drug development .

Data Table: Biological Activity Summary

| Activity | IC50 Value (μM) | Reference Compound | Notes |

|---|---|---|---|

| COX-1 Inhibition | 5.40 | Aspirin | Selective inhibition observed |

| COX-2 Inhibition | <0.01 | Celecoxib | Higher selectivity index |

| Cytotoxicity (FaDu) | Comparable to 10 | Bleomycin | Enhanced apoptosis induction |

Comparison with Similar Compounds

Structural Analogues in Supramolecular Gelators

Pyridyl-N-oxide amides (e.g., L1, L2, L3 from ) share the pyridine 1-oxide core but differ in substituents:

- L1 : 3-(pyridin-4-ylcarbamoyl) pyridine 1-oxide.

- L2 : 4-(nicotinamido) pyridine 1-oxide.

- L3 : 3-((1-oxidopyridin-4-yl) carbamoyl) pyridine 1-oxide.

Key Findings :

Fluorinated Bioactive Analogues

Example Compound from EP 4 374 877 A2 ():

A fluorinated pyridodiazepine carboxamide derivative with a 3-fluorophenyl group exhibits antiviral or anticancer activity.

Key Findings :

- Fluorine position (para vs. meta) alters electronic effects and target binding.

- The pyridine 1-oxide group in the target compound may confer redox activity absent in the patent compound.

Pyridine N-Oxide Derivatives in Pharmacology

Nicotine N-Oxide (, Imp. E) and Anabasine (Imp. G) are pyridine derivatives with smaller nitrogen-containing rings:

| Property | Target Compound | Nicotine N-Oxide | Anabasine |

|---|---|---|---|

| Core Structure | Pyridine 1-oxide | Pyridine 1-oxide | Pyridine with piperidine |

| Ring Size | 7-membered azepane | 5-membered pyrrolidine | 6-membered piperidine |

| Bioactivity | Undetermined | Cholinergic metabolite | Nicotinic receptor agonist |

Key Findings :

Stereochemical and Spectroscopic Comparisons

3-(1-Methyl-2-pyrrolidinyl)-pyridine 1-oxide () shares a pyridine N-oxide core but differs in substituent size and stereochemistry:

| Property | Target Compound | 3-(1-Methyl-2-pyrrolidinyl)-pyridine 1-oxide |

|---|---|---|

| Molecular Weight | ~330 g/mol (estimated) | 178 g/mol |

| Substituent | Azepane carbonyl | Pyrrolidinyl |

| Stereochemistry | Likely racemic | (S)-configured |

Key Findings :

- The target compound’s higher molecular weight and bulkier substituent suggest distinct pharmacokinetic profiles, such as prolonged half-life .

Q & A

Basic: What synthetic strategies are optimal for synthesizing 3-(3-(4-Fluorophenyl)azepane-1-carbonyl)pyridine 1-oxide, and how do reaction conditions impact yield?

Answer:

The synthesis involves multi-step routes, typically starting with the preparation of the azepane and pyridine N-oxide moieties. Key steps include:

- Coupling Reactions : Amide bond formation between 3-(4-fluorophenyl)azepane and pyridine 1-oxide derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

- N-Oxidation : Pyridine N-oxide formation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C, monitored by TLC .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Critical Factors : - Temperature control during N-oxidation to avoid over-oxidation.

- Solvent choice (e.g., DMF for coupling, CH₂Cl₂ for oxidation) to stabilize intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.4 ppm for aromatic H), azepane (δ ~1.5–3.0 ppm for CH₂ groups), and pyridine N-oxide (δ ~8.0–8.5 ppm) .

- ¹⁹F NMR : Confirm fluorophenyl substitution (δ ~-110 ppm relative to CFCl₃) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced: How can computational chemistry resolve contradictions in reported biological activity data for this compound?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) and compare with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

- Molecular Dynamics (MD) Simulations : Assess binding stability over time (50–100 ns trajectories) to identify transient interactions missed in static models .

- QSAR Modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs ) with activity trends to validate or refute conflicting data .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the azepane ring?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the azepane nitrogen) to steer electrophilic substitution to the 3-position .

- Catalytic Control : Use Pd-catalyzed C–H activation with ligands like 2,2′-bipyridine to favor specific sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at the azepane’s carbonyl-adjacent position .

Advanced: How does the N-oxide group influence pharmacokinetic properties compared to the parent pyridine?

Answer:

- Solubility : The N-oxide increases polarity, improving aqueous solubility (logP reduced by ~1.5 units) but may reduce blood-brain barrier penetration .

- Metabolic Stability : N-Oxides are prone to enzymatic reduction in vivo (e.g., by CYP450s), shortening half-life. Compare with non-oxidized analogs using liver microsome assays .

- Toxicity : Screen for reactive oxygen species (ROS) generation via N-oxide redox cycling using cell-based assays (e.g., HepG2 cells) .

Advanced: How to design experiments to validate hypothesized degradation pathways under physiological conditions?

Answer:

- Forced Degradation Studies : Expose the compound to:

- Acidic (0.1M HCl, 40°C) and basic (0.1M NaOH, 40°C) conditions.

- Oxidative stress (3% H₂O₂, 25°C).

- Photolysis (ICH Q1B guidelines) .

- LC-MS/MS Analysis : Identify degradation products (e.g., azepane ring-opening or N-oxide reduction) and propose pathways .

- Stability-Indicating Methods : Develop HPLC protocols to quantify degradation impurities (<0.2% threshold) .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities?

Answer:

- Reagent Stoichiometry : Optimize equivalents of coupling agents (e.g., EDC) to minimize waste and cost .

- Heat Management : Use jacketed reactors for exothermic steps (e.g., N-oxidation) to prevent runaway reactions .

- Workflow : Replace column chromatography with crystallization for purification (e.g., using ethanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.